CID 45079179 CID 45079179
Brand Name: Vulcanchem
CAS No.: 169522-24-1
VCID: VC0070046
InChI: InChI=1S/C9H8O/c1-2-8-4-3-5-9(8)6-7-10/h1,6H,3-5H2
SMILES: C#CC1=C(CCC1)C=C=O
Molecular Formula: C9H8O
Molecular Weight: 132.162

CID 45079179

CAS No.: 169522-24-1

Cat. No.: VC0070046

Molecular Formula: C9H8O

Molecular Weight: 132.162

* For research use only. Not for human or veterinary use.

CID 45079179 - 169522-24-1

Specification

CAS No. 169522-24-1
Molecular Formula C9H8O
Molecular Weight 132.162
IUPAC Name 2-(2-ethynylcyclopenten-1-yl)ethenone
Standard InChI InChI=1S/C9H8O/c1-2-8-4-3-5-9(8)6-7-10/h1,6H,3-5H2
Standard InChI Key UPLDMTIJQZTIQN-UHFFFAOYSA-N
SMILES C#CC1=C(CCC1)C=C=O

Introduction

Chemical Structure and Properties

Molecular Structure

CID 45079179 has a molecular formula of C9H8O, indicating it contains 9 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom. The structural arrangement features a cyclopentenyl ring with an attached ethynyl group, and the ring is further connected to an ethenone moiety.

Physical and Chemical Properties

Based on its structure, CID 45079179 would be expected to exhibit specific physical and chemical properties. While comprehensive empirical data is limited in the available search results, the following table presents predicted or known properties of the compound:

PropertyValueNotes
Molecular FormulaC9H8OFundamental composition
Molecular WeightApproximately 132 g/molCalculated from atomic weights
Functional GroupsEthynyl, Cyclopentenyl, EthenoneKey structural features
Physical StateLikely solid at room temperatureBased on similar compounds
SolubilityLikely soluble in organic solventsBased on polarity and structure

Structural Features of Interest

The compound's structure contains several features of chemical interest:

  • The cyclopentenyl ring provides a rigid cyclic backbone.

  • The ethynyl group (-C≡CH) offers a reactive site for various chemical transformations.

  • The ethenone moiety contributes to the compound's reactivity profile.

These structural elements collectively determine the compound's chemical behavior and potential applications in synthetic chemistry.

Synthesis Methods

Laboratory Synthesis Approaches

The synthesis of CID 45079179 typically involves reactions with cyclopentenone derivatives and ethynylating agents under controlled conditions. One documented approach includes:

  • Reaction of cyclopentenone with ethynylmagnesium bromide

  • Catalyst-mediated coupling reaction

  • Purification steps to isolate the target compound

Industrial Production Considerations

For larger-scale production, the synthesis methodology would likely require optimization:

  • Use of continuous flow reactors to enhance reaction efficiency

  • Implementation of advanced purification techniques to improve yield and purity

  • Process optimization to reduce waste and increase economic viability

The industrial production methods would fundamentally follow similar chemical principles as laboratory-scale synthesis but would incorporate engineering solutions to address scale-up challenges.

Chemical Reactions and Reactivity

Common Reaction Types

CID 45079179 can participate in several reaction types, primarily involving its functional groups:

Oxidation Reactions

The compound can undergo oxidation to form corresponding epoxides or other oxidized derivatives. Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly employed for such transformations.

Reduction Reactions

Reduction of the ethenone moiety can yield alcohols or other reduced forms. Reducing agents typically used include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reactions

The ethynyl group can participate in various substitution reactions, leading to the formation of substituted derivatives. These reactions often involve halogenating agents or nucleophiles under specific conditions.

Research Applications

Applications in Chemistry

CID 45079179 serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Its reactive functional groups make it suitable for:

  • Construction of complex molecular scaffolds

  • Synthesis of natural product analogs

  • Development of novel chemical entities with potential biological activity

Future Research Directions

Future research involving CID 45079179 might explore:

  • Development of more efficient synthesis routes

  • Investigation of catalytic applications

  • Exploration of structure-activity relationships in biological systems

  • Incorporation into materials science applications

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

Various spectroscopic techniques would be applicable for the characterization of CID 45079179:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural elucidation

  • Infrared (IR) Spectroscopy - To identify functional groups

  • Mass Spectrometry (MS) - For molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible Spectroscopy - To study electronic transitions

Chromatographic Methods

For isolation and purity assessment:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

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